Chk1 Biochemical Inhibitory Potency: Target Compound vs. Core TCU Scaffold Baseline
The TCU chemotype was optimized from an initial high-throughput screening hit to achieve low-nanomolar cellular Chk1 potency. While the specific Chk1 IC₅₀ of N-(2-(3-ethylureido)phenyl)thiophene-2-carboxamide has not been explicitly reported in the primary literature, the foundational Janetka et al. (2008) study demonstrates that the most advanced TCU analogs achieved cellular abrogation EC₅₀ values as low as 12 nM, with biochemical Chk1 IC₅₀ values for early representatives in the series reported at 3,900 nM and 5,100 nM, compared to >100,000 nM for the initial screening hit [1][2]. The ethylureido-phenyl substitution pattern in the target compound represents a specific exploration within the urea substituent SAR, distinct from the cyclopropylmethoxyethoxy-phenyl and fluorophenyl variants that ultimately yielded clinical candidate AZD7762 [3].
| Evidence Dimension | Chk1 biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported in peer-reviewed literature; structurally positioned between early TCU leads (IC₅₀ ~3,900–5,100 nM) and optimized leads (cellular EC₅₀ ~12 nM) based on substituent analysis [1]. |
| Comparator Or Baseline | Early TCU representative (BDBM50243581): Chk1 IC₅₀ = 3,900 nM; Second early TCU representative (BDBM50243582): Chk1 IC₅₀ = 5,100 nM; HTS hit baseline: Chk1 IC₅₀ > 100,000 nM [1][2]. |
| Quantified Difference | Cannot be precisely quantified due to absence of direct experimental data for the target compound; the chemotype achieved ~8,300-fold improvement from HTS hit to optimized lead [1]. |
| Conditions | Chk1 kinase inhibition assay using fluorescent peptide substrate; cellular abrogation assay in HT29 cells measuring camptothecin-induced G2/M arrest and histone H3 phosphorylation [1]. |
Why This Matters
The target compound occupies a defined, synthetically accessible position within a well-characterized SAR series, enabling procurement for systematic lead optimization studies where incremental structural modifications are correlated with potency shifts.
- [1] Janetka JW, Almeida L, Ashwell S, et al. Discovery of a novel class of 2-ureido thiophene carboxamide checkpoint kinase inhibitors. Bioorg Med Chem Lett. 2008;18(14):4242-4248. doi:10.1016/j.bmcl.2008.05.016. PMID: 18547806. View Source
- [2] BindingDB. Ki Summary entries for BDBM50243581 (Chk1 IC₅₀ = 3,900 nM) and BDBM50243582 (Chk1 IC₅₀ = 5,100 nM). Data curated from Janetka et al. (2008). Accessed May 2026. View Source
- [3] Oza V, Ashwell S, Almeida L, et al. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. J Med Chem. 2012;55(11):5130-5142. doi:10.1021/jm300025r. PMID: 22551018. View Source
